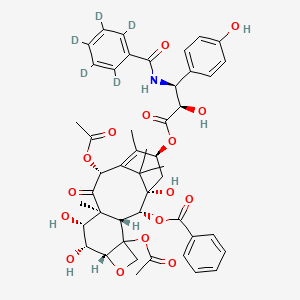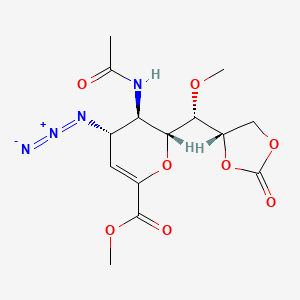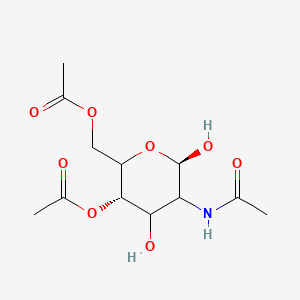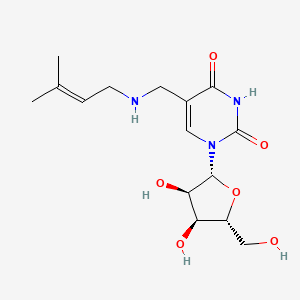
5-(Isopentenylaminomethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Isopentenylaminomethyl)uridine is a modified uridine nucleoside. It is a naturally occurring compound found in transfer RNA (tRNA) and plays a crucial role in the proper functioning of the genetic code during protein synthesis . The compound is characterized by the presence of an isopentenyl group attached to the aminomethyl side chain of uridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopentenylaminomethyl)uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the alkylation of uridine with isopentenyl bromide in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Isopentenylaminomethyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The isopentenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate temperature conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 5-amino-2’-deoxyuridine and 5-iodo-2’-deoxyuridine .
Aplicaciones Científicas De Investigación
5-(Isopentenylaminomethyl)uridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Isopentenylaminomethyl)uridine involves its incorporation into tRNA, where it plays a role in the proper decoding of the genetic code during protein synthesis. The isopentenyl group enhances the stability and functionality of tRNA, ensuring accurate translation of mRNA into proteins . The compound interacts with various molecular targets, including ribosomal RNA and aminoacyl-tRNA synthetases, to facilitate efficient protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Thio-5-(Isopentenylaminomethyl)uridine: Another modified uridine nucleoside found in tRNA.
5-Amino-2’-deoxyuridine: A derivative of 5-(Isopentenylaminomethyl)uridine used in biochemical research.
5-Iodo-2’-deoxyuridine: Another derivative used in DNA and RNA studies.
Uniqueness
This compound is unique due to its specific role in tRNA modification and its ability to enhance the stability and functionality of tRNA. This makes it a valuable compound in the study of genetic code translation and protein synthesis .
Propiedades
Fórmula molecular |
C15H23N3O6 |
|---|---|
Peso molecular |
341.36 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H23N3O6/c1-8(2)3-4-16-5-9-6-18(15(23)17-13(9)22)14-12(21)11(20)10(7-19)24-14/h3,6,10-12,14,16,19-21H,4-5,7H2,1-2H3,(H,17,22,23)/t10-,11-,12-,14-/m1/s1 |
Clave InChI |
BDYFCYHXUPHLAY-HKUMRIAESA-N |
SMILES isomérico |
CC(=CCNCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C |
SMILES canónico |
CC(=CCNCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7,8,9,10-Tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-2-yl)methanol](/img/structure/B13860336.png)
![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B13860352.png)
![2-Bromo-1-[2-(bromomethyl)phenyl]ethanone](/img/structure/B13860353.png)
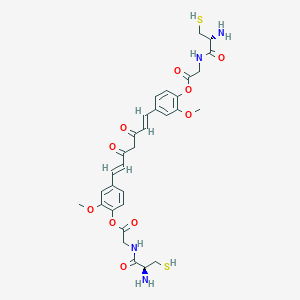
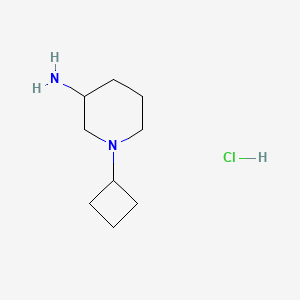
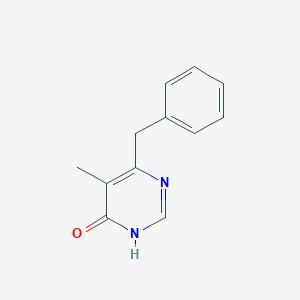
![1-Amino-3-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]urea](/img/structure/B13860379.png)
![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)
![3-[[3-(ethylamino)propylamino]methyl]-1H-quinolin-4-one](/img/structure/B13860395.png)
